molecular formula C24H23ClN2O2S B11660341 2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer: B11660341
Molekulargewicht: 439.0 g/mol
InChI-Schlüssel: AWDFNBMFLIDSTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

The synthesis of 2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Chlorobenzamido Group: This step involves the reaction of the benzothiophene core with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylphenyl Group: This can be done through a coupling reaction using 2-ethylphenylamine and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Due to its unique structure, it could be explored for potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which 2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzamido and ethylphenyl groups could influence its binding affinity and specificity towards these targets, potentially affecting various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. Examples include:

    2-(2-METHYLBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: Similar structure with a methyl group instead of a chlorine atom.

    2-(2-FLUOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: Similar structure with a fluorine atom instead of a chlorine atom.

These variations can lead to differences in reactivity, solubility, and biological activity, highlighting the uniqueness of each compound.

Eigenschaften

Molekularformel

C24H23ClN2O2S

Molekulargewicht

439.0 g/mol

IUPAC-Name

2-[(2-chlorobenzoyl)amino]-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H23ClN2O2S/c1-2-15-9-3-7-13-19(15)26-23(29)21-17-11-5-8-14-20(17)30-24(21)27-22(28)16-10-4-6-12-18(16)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14H2,1H3,(H,26,29)(H,27,28)

InChI-Schlüssel

AWDFNBMFLIDSTJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.